THZ531 - 1702809-17-3

THZ531

Catalog Number: EVT-284939
CAS Number: 1702809-17-3
Molecular Formula: C30H32ClN7O2
Molecular Weight: 558.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R,E)-N-(4-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)piperidine-1-carbonyl)phenyl)-4-(dimethylamino)but-2-enamide, commonly known as THZ531, is a small molecule classified as a covalent inhibitor. [, ] It has gained significant attention in scientific research due to its selective targeting of cyclin-dependent kinases 12 and 13 (CDK12/13). [, , , ] These kinases play crucial roles in the regulation of gene transcription, particularly in processes like RNA polymerase II phosphorylation and the expression of DNA damage response genes. [, , , , , , , , ] THZ531's ability to inhibit these kinases has made it a valuable tool for studying transcriptional regulation and exploring its therapeutic potential in various cancer types.

SR4835

  • Compound Description: SR4835 is a potent and selective covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13) [, , , ]. Like THZ531, it targets a cysteine residue located outside the kinase domain [, ]. SR4835 has been shown to decrease the expression of DNA damage response genes in cell culture [, ].
  • Relevance to THZ531: SR4835 is structurally related to THZ531 and shares its mechanism of action, inhibiting CDK12/13 by covalently binding to a cysteine residue outside the kinase domain. Both compounds exhibit similar biological activity, affecting DNA damage response gene expression and demonstrating efficacy in preclinical models of various cancers [, , , , ]. They are often used interchangeably in research studies to explore the therapeutic potential of CDK12/13 inhibition.

THZ1

  • Compound Description: THZ1 is a potent, covalent inhibitor that targets multiple transcriptional CDKs, including CDK7, CDK12, and CDK13 [, ]. It exhibits anti-proliferative effects in various cancer cell lines, including Ewing sarcoma []. THZ1 inhibits phosphorylation of the C-terminal domain of RNA Polymerase II and induces apoptosis in a dose-dependent manner [].
  • Relevance to THZ531: THZ1 is a less selective predecessor to THZ531, targeting a broader range of transcriptional CDKs. While both compounds inhibit CDK12/13, THZ531 displays greater selectivity for these targets, leading to a potentially improved safety profile. Research using THZ1 provided the foundation for the development of more selective CDK12/13 inhibitors like THZ531 [, ].

Dinaciclib

  • Compound Description: Dinaciclib is a potent small-molecule inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK5, CDK9, and CDK12 []. It exhibits anti-proliferative and pro-apoptotic effects across various cancer cell lines.
  • Relevance to THZ531: While both Dinaciclib and THZ531 inhibit CDK12, Dinaciclib exhibits a broader range of CDK inhibitory activity, affecting several other CDKs involved in cell cycle regulation. This broader activity profile can lead to potential off-target effects. THZ531, with its selectivity for CDK12/13, may offer a more targeted approach to modulate transcriptional processes and DNA damage responses [].

Palbociclib

  • Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) []. It primarily exerts its anticancer activity by blocking cell cycle progression in the G1 phase.
  • Relevance to THZ531: Unlike THZ531, which inhibits transcriptional CDKs (CDK12/13), Palbociclib targets cell cycle-regulating CDKs (CDK4/6). This difference in target specificity results in distinct mechanisms of action and potentially different clinical applications. The comparison between THZ531 and Palbociclib in colorectal cancer studies highlights the importance of selecting the appropriate CDK target based on the specific cancer type and its molecular characteristics [].

Olaparib

  • Compound Description: Olaparib is a potent inhibitor of poly-ADP ribose polymerase (PARP), an enzyme crucial for DNA repair, particularly in the context of homologous recombination (HR) [, ]. It has demonstrated efficacy in treating cancers with deficiencies in HR pathways.
  • Relevance to THZ531: Although structurally unrelated to THZ531, Olaparib complements its activity by targeting a different stage of the DNA damage response pathway. Preclinical studies show synergistic anti-tumor effects when THZ531, by inhibiting CDK12/13 and impairing HR, is combined with Olaparib, further disrupting DNA repair mechanisms in cancer cells. This synergy highlights the potential for combination therapy using CDK12/13 inhibitors with PARP inhibitors to enhance treatment efficacy in cancers with HR deficiencies [, ].

Venetoclax

  • Compound Description: Venetoclax is a selective inhibitor of BCL-2, an anti-apoptotic protein often overexpressed in various cancers []. By inhibiting BCL-2, Venetoclax promotes apoptosis, particularly in cancer cells reliant on BCL-2 for survival.
  • Relevance to THZ531: Although structurally and mechanistically distinct from THZ531, Venetoclax exhibits a contrasting sensitivity profile in certain Acute Myeloid Leukemia (AML) subtypes. Studies show that THZ531 effectively targets AML samples resistant to Venetoclax, suggesting a potential therapeutic avenue for patients who fail to respond to Venetoclax-based treatments. This finding highlights the importance of identifying alternative therapeutic strategies for AML and the potential role of CDK12/13 inhibition in addressing Venetoclax resistance [].

Cytarabine

  • Compound Description: Cytarabine is an antimetabolite chemotherapy drug widely used in treating various hematologic malignancies, including AML []. It disrupts DNA synthesis and repair, ultimately leading to cancer cell death.
  • Relevance to THZ531: Cytarabine, unlike THZ531, targets DNA replication directly. While both exhibit anti-tumor activity in AML, their distinct mechanisms of action suggest potential for combination therapies. Research suggests that combining THZ531 with standard chemotherapy regimens like Cytarabine might enhance treatment outcomes in AML, particularly in cases where conventional therapies fail to achieve complete remission [].

SN-38

  • Compound Description: SN-38 is the active metabolite of Irinotecan, a topoisomerase I inhibitor used in treating various cancers, including colorectal cancer []. SN-38 exerts its anti-tumor activity by interfering with DNA replication and transcription.
  • Relevance to THZ531: Both SN-38 and THZ531 demonstrate efficacy against colorectal cancer in preclinical models. While SN-38 directly targets topoisomerase I involved in DNA replication, THZ531 inhibits CDK12/13, indirectly affecting DNA repair mechanisms. Comparing their efficacy in patient-derived organoids helps researchers understand the potential advantages and limitations of each approach in treating colorectal cancer [].
Overview

THZ531 is a novel compound classified as a covalent inhibitor specifically targeting cyclin-dependent kinases 12 and 13. It represents a significant advancement in the development of selective inhibitors for these kinases, which play critical roles in regulating transcriptional elongation and processing of messenger RNA. The compound exhibits potent inhibitory activity with IC50 values of 158 nM for cyclin-dependent kinase 12 and 69 nM for cyclin-dependent kinase 13, making it a promising candidate for further research and potential therapeutic applications in cancer treatment .

Source and Classification

THZ531 was developed through rational design, focusing on the covalent targeting of remote cysteine residues in its target proteins. The compound is classified under small molecule inhibitors that specifically target cyclin-dependent kinases involved in transcription regulation. Its unique mechanism of action sets it apart from traditional kinase inhibitors, which typically bind reversibly to the active site of the kinase .

Synthesis Analysis

The synthesis of THZ531 involves several key steps that exploit its ability to form covalent bonds with specific cysteine residues in cyclin-dependent kinases 12 and 13. The compound is derived from a scaffold that allows for selective binding to the target kinases while minimizing off-target effects. The synthesis process includes:

  1. Initial Compound Design: Utilizing computational modeling to identify potential binding sites on cyclin-dependent kinases.
  2. Covalent Bond Formation: The design incorporates functional groups that can react with cysteine residues outside the kinase domain, allowing for irreversible binding.
  3. Purification and Characterization: Following synthesis, THZ531 is purified using chromatographic techniques and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of THZ531 reveals several critical features that contribute to its function:

  • Core Structure: The compound contains an aminopyrimidine core that interacts with the hinge region of the kinase.
  • Functional Groups: It features pendant groups that enhance hydrophobic interactions with the target protein, facilitating strong binding.
  • Cysteine Targeting: A specific cysteine residue (Cys-1039) in cyclin-dependent kinase 12 is targeted, allowing for covalent modification and prolonged inhibition of kinase activity.

Crystallographic studies have shown that THZ531 binds in a manner that displaces key structural elements within the kinase, thus inhibiting its function effectively .

Chemical Reactions Analysis

The primary chemical reaction involving THZ531 is its covalent modification of cysteine residues in cyclin-dependent kinases. This reaction can be summarized as follows:

  1. Nucleophilic Attack: The thiol group of the cysteine residue acts as a nucleophile, attacking an electrophilic center on THZ531.
  2. Formation of a Covalent Bond: This interaction results in the formation of a stable covalent bond, effectively locking the inhibitor onto the kinase.
  3. Inhibition of Kinase Activity: The covalent modification leads to a conformational change in the kinase structure, inhibiting its enzymatic activity and downstream signaling pathways associated with transcription regulation .
Mechanism of Action

THZ531 functions through a well-defined mechanism involving several key processes:

  1. Inhibition of Transcriptional Elongation: By targeting cyclin-dependent kinases 12 and 13, THZ531 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation.
  2. Induction of Apoptosis: The compound has been shown to induce cell death in various cancer cell lines through mechanisms involving DNA damage response pathways.
  3. Reduction of Gene Expression: Treatment with THZ531 leads to decreased expression levels of critical genes involved in DNA damage response and super-enhancer-associated transcription factors, contributing to its anticancer effects .
Physical and Chemical Properties Analysis

THZ531 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide, allowing for easy preparation of stock solutions.
  • Stability: THZ531 can be stored at low temperatures (-20 °C) for extended periods without significant degradation.
  • Molecular Weight: The molecular weight and specific structural characteristics contribute to its potency as an inhibitor.

These properties make THZ531 suitable for various laboratory applications, including in vitro assays and potential therapeutic use .

Applications

THZ531 has several promising applications in scientific research:

  • Cancer Research: Due to its ability to selectively inhibit cyclin-dependent kinases 12 and 13, THZ531 is being explored as a therapeutic agent in various cancer types where these kinases are overactive or mutated.
  • Transcriptional Regulation Studies: Researchers utilize THZ531 to study the role of cyclin-dependent kinases in gene expression regulation and their impact on cellular responses to DNA damage.
  • Drug Development: The insights gained from studying THZ531 may inform the design of new inhibitors or degraders targeting similar pathways involved in cancer progression .

Properties

CAS Number

1702809-17-3

Product Name

THZ531

IUPAC Name

(E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C30H32ClN7O2

Molecular Weight

558.1 g/mol

InChI

InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)/b10-6+/t22-/m1/s1

InChI Key

RUBYHLPRZRMTJO-MOVYNIQHSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Solubility

Soluble in DMSO

Synonyms

THZ531; THZ-531; THZ 531.

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.